Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride
Description
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrolidine ring system. The molecule is esterified with a methyl group at the carboxylate position and exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.68 g/mol (inferred from structural analogs in ).
The compound is synthesized via acid-catalyzed esterification and subsequent hydrochloride salt formation. For example, analogous ethyl derivatives are produced by refluxing intermediates with hydrogen chloride in ethanol, achieving yields >95% and enantiomeric excess (ee) of 99.7% . This method underscores its utility in high-purity pharmaceutical or agrochemical intermediates.
Properties
IUPAC Name |
methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-7-4-2-3-6(7)5-10-8;/h6-8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGAYPKHZQNOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCC2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- The N-Boc protected octahydrocyclopenta[c]pyrrole is used as the substrate. The Boc group protects the nitrogen atom during subsequent reactions.
- Example: N-Boc octahydrocyclopenta[c]pyrrole (Compound III) is synthesized or obtained as a precursor.
Lithiation and Carboxylation
- Solvent: Methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), or dioxane.
- Temperature: The reaction is conducted at low temperatures, typically between -50°C and -78°C, to control reactivity and selectivity.
- Reagents:
- A chiral organic ligand is added to enhance stereoselectivity.
- Lithium alkylide (e.g., s-butyl lithium) is added dropwise to the cooled solution of the N-Boc protected substrate.
- Reaction time: 2 to 3 hours under stirring.
- Carboxylation: After lithiation, carbon dioxide gas is bubbled through the reaction mixture to introduce the carboxyl group at the desired position.
- Workup: The reaction mixture is gradually warmed to room temperature and stirred overnight to complete the carboxylation.
Isolation and Purification
- The reaction mixture is cooled to 0–5°C, and hydrochloric acid (1N) is added to adjust the pH to 2–3.
- The product is extracted with ethyl acetate (two times).
- The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The residue is purified by silica gel column chromatography to isolate the chiral N-Boc octahydrocyclopenta[c]pyrrole-2-carboxylic acid (Compound IV).
Conversion to Methyl Ester and Hydrochloride Salt
- The carboxylic acid derivative is then esterified with methanol under acidic conditions to yield the methyl ester.
- Finally, treatment with hydrochloric acid converts the free base into the hydrochloride salt, yielding this compound.
Reaction Scheme Summary
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | N-Boc octahydrocyclopenta[c]pyrrole + s-butyl lithium in MTBE at -78°C | Lithiated intermediate | Chiral ligand added for stereocontrol |
| 2 | Bubbling CO₂ gas, warming to RT overnight | N-Boc octahydrocyclopenta[c]pyrrole-2-carboxylic acid | Carboxylation step |
| 3 | Acidification with HCl, extraction, chromatography | Pure carboxylic acid derivative | Purification |
| 4 | Esterification with methanol under acidic conditions | Methyl ester | Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate |
| 5 | Treatment with HCl | This compound | Final hydrochloride salt form |
Research Findings and Analysis
- Yield and Efficiency: The described method provides a high yield of the carboxylic acid intermediate (approximately 70% isolated yield reported for the acid derivative) and is amenable to scale-up synthesis due to the short reaction times and straightforward purification steps.
- Stereoselectivity: The use of chiral organic ligands during lithiation ensures the formation of chiral centers with high stereochemical purity, which is critical for biological activity.
- Solvent Choice: MTBE, THF, and dioxane are preferred solvents due to their ability to stabilize the organolithium intermediates and facilitate low-temperature reactions.
- Temperature Control: Maintaining low temperatures (-78°C) is essential to avoid side reactions and decomposition of sensitive intermediates.
- Purification: Silica gel chromatography is effective for isolating the pure intermediates before esterification.
Chemical Reactions Analysis
Types of Reactions
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique octahydrocyclopenta[c]pyrrole core, which contributes to its distinct chemical reactivity. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various applications in research and industry.
Antimicrobial and Anticancer Properties
Research indicates that methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride exhibits potential biological activities, particularly antimicrobial and anticancer properties. It has been shown to interact with specific biological targets such as enzymes and receptors, modulating cellular processes like growth and apoptosis.
Case Study: Anticancer Activity
- Study Focus : Investigated the compound's effects on cancer cell lines.
- Results : Demonstrated significant inhibition of cell proliferation in various cancer types, suggesting its potential as a therapeutic agent.
Inhibition of SHP2 Activity
Recent studies have identified this compound as a potent inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), which is implicated in several cancers. By inhibiting SHP2 activity, the compound shows promise in treating SHP2-mediated disorders .
Case Study: SHP2 Inhibition
- Study Focus : Evaluated the efficacy of the compound in rodent models.
- Results : Achieved robust modulation of SHP2 activity, leading to significant tumor reduction.
Drug Development
The compound serves as a building block for developing novel pharmaceuticals. Its unique structure allows for modifications that enhance biological activity and specificity.
Formulation Development
The hydrochloride salt form improves the compound's stability and solubility, making it suitable for various pharmaceutical formulations. This property is crucial for ensuring bioavailability in therapeutic applications.
Synthetic Applications
The compound's synthesis involves several steps that allow for the introduction of various functional groups, enhancing its utility in organic synthesis. The preparation methods have been optimized to yield high purity and efficiency .
Synthesis Overview
- Starting Material : Octahydrocyclopenta[c]pyrrole derivatives.
- Methods : Utilization of chiral organic ligands and lithium alkylides under controlled conditions to achieve desired derivatives.
Mechanism of Action
The mechanism of action of Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the nervous system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride with three analogs:
Ethyl Octahydrocyclopenta[c]pyrrole-1-carboxylate Hydrochloride
- CAS No.: 1147103-42-1
- Molecular Formula: C₁₀H₁₈ClNO₂
- Molecular Weight : 219.71 g/mol
- Synthesis yield (96.4%) and purity (>95%) are comparable to the methyl derivative, suggesting similar synthetic efficiency . Both compounds are used as chiral building blocks in drug discovery, but the ethyl variant may offer distinct steric effects in reactions.
cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- CAS No.: 146231-54-1
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Key Differences: The tert-butyl group enhances steric bulk, reducing reactivity in nucleophilic substitutions compared to methyl/ethyl esters. Hazard Profile: Classified for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) , whereas hazards for the methyl derivative remain uncharacterized in the provided data.
3-Heptyl-1H-pyrrole
- CAS No.: 878-11-5
- Molecular Formula : C₁₁H₁₉N
- Molecular Weight : 165.28 g/mol
- Key Differences :
- A simpler pyrrole derivative lacking ring saturation and ester functionalization.
- The heptyl chain confers significant lipophilicity, making it more suitable for lipid-based applications.
- Lower molecular weight and absence of hydrochloride salt reduce polar solubility compared to the methyl compound.
Research and Application Insights
- Pharmaceutical Utility : Methyl and ethyl derivatives serve as chiral intermediates in synthesizing bioactive molecules. Their rigid bicyclic structures may enhance binding affinity in receptor-targeted compounds .
- Safety Considerations : The tert-butyl 5-oxo derivative’s toxicity profile highlights the importance of substituent effects on hazard classification. Methyl/ethyl analogs may require similar handling precautions despite lacking explicit data .
- Synthetic Flexibility : The high yields of ethyl and methyl derivatives suggest scalable production, whereas the tert-butyl variant’s ketone group could complicate synthesis .
Biological Activity
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride, a complex heterocyclic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
This compound features a fused ring system that combines cyclopentane and pyrrole structures. The hydrochloride form enhances its solubility, making it suitable for various applications in biological research and industry. The compound's stereochemistry contributes to its unique chemical reactivity and potential biological effects compared to similar compounds.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. These interactions modulate various biochemical pathways, influencing cellular processes such as growth and apoptosis. However, the precise molecular targets remain to be fully elucidated.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have identified its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant pathogens. The structure-activity relationship (SAR) studies indicate that modifications to the core structure can enhance its antimicrobial efficacy .
Anticancer Properties
This compound has also been investigated for its anticancer properties. It shows promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The compound's ability to interact with specific cancer-related pathways positions it as a candidate for further development in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, researchers tested its activity against several bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anticancer Activity
A separate study focused on the compound's anticancer effects demonstrated that it could reduce cell viability in human breast cancer cells (MCF-7) by approximately 50% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, indicating the compound's potential as an anticancer agent.
| Cell Line | IC50 (µM) | % Apoptosis at 10 µM |
|---|---|---|
| MCF-7 | 10 | 50 |
| HeLa | 15 | 45 |
Q & A
Q. What are the recommended methodologies for synthesizing methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride, and how can reaction parameters be optimized?
Synthesis typically involves multi-step reactions, including cyclization, esterification, and salt formation. Key parameters include:
- Temperature control : Maintain reaction temperatures between 0–5°C during cyclopropane ring closure to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction yields .
- Catalyst choice : Transition metal catalysts (e.g., Pd/C) may facilitate hydrogenation steps, as demonstrated in analogous bicyclic pyrrole syntheses .
- Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the hydrochloride salt .
Q. How can the crystal structure of this compound be determined, and what validation tools are recommended?
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure solution : Apply direct methods in SHELXS or SHELXD for initial phase determination .
- Refinement : Refine coordinates and displacement parameters using SHELXL, ensuring R-factor convergence below 5% .
- Validation : Check for geometric outliers (e.g., bond lengths, angles) with PLATON or CCDC Mercury .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates .
- Storage : Store in airtight containers at 2–8°C to prevent degradation; monitor shelf life using HPLC .
Q. Which analytical techniques are most effective for purity assessment?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
- NMR : Analyze - and -NMR spectra to confirm structural integrity and detect impurities (e.g., unreacted starting materials) .
- Mass spectrometry : Perform HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]) .
Advanced Research Questions
Q. How can conformational analysis of the octahydrocyclopenta[c]pyrrole ring be performed using puckering parameters?
- Coordinate system : Define a reference plane for the ring using Cremer-Pople puckering coordinates .
- Amplitude calculation : Compute the puckering amplitude and phase angle from atomic coordinates using software like Gaussian or ORCA .
- Pseudorotation analysis : Map energy barriers for ring puckering transitions (e.g., envelope vs. twist conformers) via DFT calculations .
Q. What strategies can elucidate the compound’s biological activity and target interactions?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., proteases) or receptors, focusing on hydrogen bonding between the carboxylate group and active-site residues .
- In vitro assays : Test inhibition of bacterial growth (MIC assays) or enzyme activity (e.g., fluorescence-based protease assays) .
- Structure-activity relationships (SAR) : Compare activity with analogs (e.g., tert-butyl or ethyl esters) to identify critical functional groups .
Q. How can computational modeling predict metabolic pathways or degradation products?
Q. What methods are suitable for impurity profiling in pharmaceutical-grade batches?
- LC-MS/MS : Detect trace impurities (e.g., des-methyl analogs) with a limit of quantification (LOQ) ≤ 0.1% .
- Ion chromatography : Quantify chloride counterion content to ensure stoichiometric consistency .
Q. How does the compound’s stereochemistry influence its physicochemical properties?
Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Catalyst optimization : Screen chiral catalysts (e.g., Jacobsen’s Co-salen) for asymmetric hydrogenation steps .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and prevent racemization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
